4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 887223-83-8

4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Catalog Number: EVT-2890423
CAS Number: 887223-83-8
Molecular Formula: C30H29FN6O3
Molecular Weight: 540.599
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Compound Description: This compound was synthesized and characterized using various spectroscopic methods including 1H NMR, 13C NMR, MS, and FT-IR, as well as X-ray crystallography. [, ] Its structure was also optimized using DFT calculations. [, ] Molecular docking studies revealed favorable interactions between this compound and the SHP2 protein, exhibiting superior inhibitory activity compared to the reference compound SHP244 at a concentration of 10 μM. [, ]

Relevance: This compound shares the core structure of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one with the target compound, 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both compounds feature a benzyl group at the 4th position and a substituted phenyl ring connected to the 1st position of the triazoloquinazolinone core. The presence of different substituents on the phenyl ring and variations in the linker connecting the phenyl ring to the core structure contribute to their distinct properties.

4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

Compound Description: This series of compounds was synthesized and evaluated for their in vivo H1-antihistaminic activity in guinea pigs. [] The compounds demonstrated significant protection against histamine-induced bronchospasm. [] Notably, the compound 4-(3-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibited greater potency (72.76%) than the reference standard chlorpheniramine maleate (71%) and showed negligible sedation (10%) compared to chlorpheniramine maleate (25%). []

Relevance: This series of compounds, particularly 4-(3-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, shares the [, , ]triazolo[4,3-a]quinazolin-5-one core structure with the target compound, 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The presence of a methoxyphenyl group at the 4th position in these compounds, compared to a fluorobenzyl group in the target compound, highlights the structural variations within this class of compounds and their potential influence on biological activity.

1-Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones

Compound Description: This series of compounds was synthesized and investigated for their H1-antihistaminic activity. [] Characterization was performed using IR, H-NMR, mass spectrometry, and elemental analysis. [] Their antihistaminic activity was assessed in guinea pigs using the histamine-induced bronchoconstriction method. [] Notably, the compound 4-(2-methoxyphenyl)-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated significant potency with a 68.67% protection rate, comparable to the standard chlorpheniramine maleate (71% protection rate). [] Additionally, this compound exhibited negligible sedative effects (7.4%) compared to chlorpheneramine maleate (35.4%). []

Relevance: These compounds share the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The presence of a 2-methoxyphenyl group at the 4th position in this series, as opposed to a 4-fluorobenzyl group in the target compound, emphasizes the structural diversity within this class and its potential impact on biological activity.

4-Aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

Compound Description: This series of compounds was synthesized and computationally evaluated for potential biological activity and acute toxicity using PASS and GUSAR software. [] The compounds were predicted to possess antineurotic activity and exhibit low toxicity, making them potentially valuable for treating male reproductive and erectile dysfunction. []

Relevance: This compound series shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Despite variations in substituents and their positions, the shared core structure suggests potential similarities in their chemical properties and biological activities.

5. Aldehydo-sugar (4‐oxoquinazolin‐2‐yl)hydrazones Compound Description: These compounds (4a-d and 5a-d) were synthesized by reacting 2-hydrazino-quinazolin-4(3H)-one (1) and 3-ethyl-2-hydrazinoquinazolin-4(3H)-one (2) with various aldoses. [] These hydrazones serve as crucial intermediates in the synthesis of 1-(alditol-1-yl)-1,2,4‐triazolo‐[4,3‐a]quinazolin‐5(4H)‐ones. []

Relevance: These compounds highlight a key synthetic route towards the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core structure found in 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The utilization of hydrazones derived from quinazolinone derivatives showcases a common approach to building the triazoloquinazolinone framework.

1-(Alditol-1‐yl)‐1,2,4‐triazolo‐[4,3‐a]quinazolin‐5(4H)‐ones

Compound Description: These compounds (8a-d and 9a-d) were synthesized via the oxidative cyclization of aldehydo-sugar hydrazones using ethanolic ferric chloride. [] These compounds represent a distinct class of triazoloquinazolinones with potential biological activity. []

Relevance: The successful synthesis of these compounds, containing the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, further supports the versatility and importance of this structural motif in medicinal chemistry. While structurally distinct from 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, their shared core structure highlights the potential of this scaffold for developing novel compounds with diverse biological activities.

1-Alkyl-, 1-aryl-, and 1-mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

Compound Description: These compounds (represented as 7) were synthesized by reacting 2-hydrazino-3-phenyl-4(3H)-quinazolinone (1) with various reagents such as aliphatic acids, aldehydes, and carbon disulfide. [] The diversity of substituents at the 1-position highlights the potential for modifying the properties and exploring the structure-activity relationships of these triazoloquinazolinones. []

Relevance: These compounds share the fundamental [, , ]triazolo[4,3-a]quinazolin-5(4H)-one framework with 4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, emphasizing the importance of this scaffold in medicinal chemistry. While they have different substituents at the 1 and 4 positions compared to the target compound, their shared core structure suggests potential similarities in their chemical and biological properties.

Properties

CAS Number

887223-83-8

Product Name

4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C30H29FN6O3

Molecular Weight

540.599

InChI

InChI=1S/C30H29FN6O3/c1-40-26-9-5-4-8-25(26)34-16-18-35(19-17-34)28(38)15-14-27-32-33-30-36(20-21-10-12-22(31)13-11-21)29(39)23-6-2-3-7-24(23)37(27)30/h2-13H,14-20H2,1H3

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.